![molecular formula C13H9F2N3O2S B2530867 2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941948-76-1](/img/structure/B2530867.png)
2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a prop-2-ynylsulfanyl group, and a 1,3,4-oxadiazol group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in areas such as drug discovery, molecular biology studies, and material science investigations.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests a planar structure around this part of the molecule, while the prop-2-ynylsulfanyl and 1,3,4-oxadiazol groups could introduce some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the prop-2-ynylsulfanyl group could potentially undergo reactions with electrophiles, and the oxadiazole ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorine atoms and the amide group could affect its polarity, solubility, and boiling and melting points .Applications De Recherche Scientifique
Phase Behavior and Applications of Ionic Liquids
Research on the phase behavior of ionic liquids with aliphatic and aromatic solutes, including those with structures similar to the compound , highlights the potential for using such compounds in applications ranging from nanotechnology to polymer processing and biomedical applications. The versatility of ionic liquids and their mixtures, including their use as solvents for aromatic compounds, indicates a broad range of potential applications for related organic compounds in separation processes and materials science (Visak et al., 2014).
Environmental Persistence and Toxicity of Fluorinated Compounds
A review of novel fluorinated alternatives to persistent organic pollutants (POPs) such as per- and polyfluoroalkyl substances (PFASs) underlines the importance of investigating alternative compounds for reduced environmental persistence and toxicity. This research suggests an imperative for the development and evaluation of new fluorinated compounds, potentially including those with structures similar to the target compound, that offer lower risks to human health and the environment (Wang et al., 2019).
Amyloid Imaging in Alzheimer's Disease
The use of specific ligands for amyloid imaging in Alzheimer's disease, involving compounds that can selectively bind to amyloid plaques in the brain, demonstrates the potential application of complex organic molecules in the diagnosis and research of neurodegenerative diseases. This area of research may benefit from the development of new compounds with optimized binding characteristics for improved imaging techniques (Nordberg, 2007).
Microbial Degradation of Polyfluoroalkyl Chemicals
Investigations into the microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate of these substances and the potential for bioremediation strategies. Research in this domain could be relevant for assessing the biodegradability and environmental impact of fluorinated benzamide compounds and related structures (Liu & Mejia Avendaño, 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O2S/c1-2-6-21-13-18-17-10(20-13)7-16-12(19)11-8(14)4-3-5-9(11)15/h1,3-5H,6-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMBHMTWSOTOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.